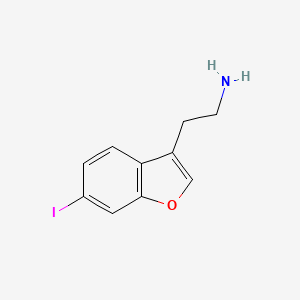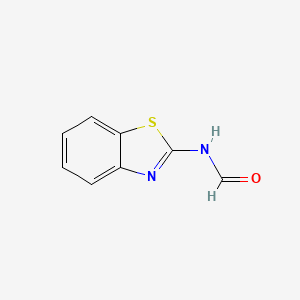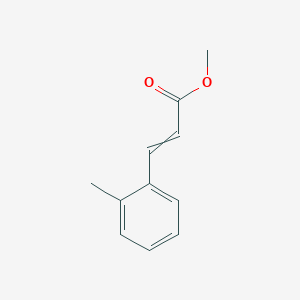
methyl 3-(2-methylphenyl)prop-2-enoate
Vue d'ensemble
Description
methyl 3-(2-methylphenyl)prop-2-enoate, also known as methyl 3-(2-methylphenyl)-2-propenoate, is an organic compound with the molecular formula C11H12O2. This compound is a derivative of cinnamic acid and is characterized by the presence of a methyl ester group and a 2-methylphenyl substituent on the propenoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.
Reduction: Methyl 3-(2-methylphenyl)propanoate.
Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.
Applications De Recherche Scientifique
methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: Similar structure but lacks the 2-methyl substituent on the phenyl ring.
Ethyl cinnamate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-phenylpropanoate: Saturated analog of the compound, lacking the double bond in the propenoic acid moiety.
Uniqueness
methyl 3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamate derivatives.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
methyl 3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3 |
Clé InChI |
FVSMIMXZNUZTOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

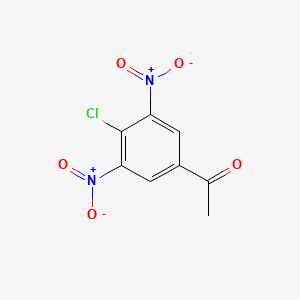


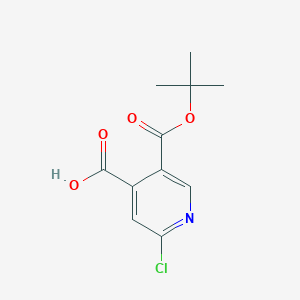

![1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-](/img/structure/B8756353.png)
![(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol](/img/structure/B8756367.png)
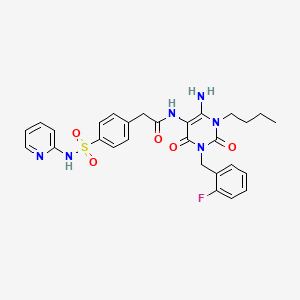
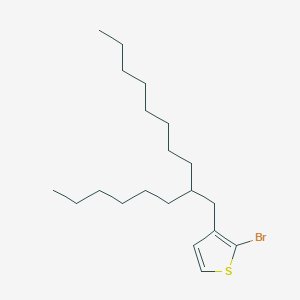
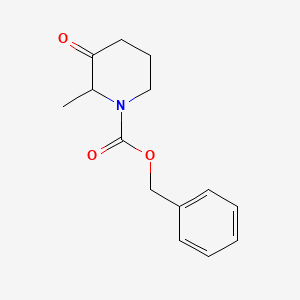
![5-[(4-Methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8756402.png)

